1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
Description
1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine is a halogenated ethylamine derivative characterized by a 3,5-dichlorophenyl ring attached to a fluoro-substituted ethanamine backbone. The molecular formula is C₈H₇Cl₂FN, with a molecular weight of 219.06 g/mol (estimated from structural analogs in ). The compound’s structure combines electron-withdrawing chlorine atoms on the aromatic ring with a fluorine atom on the ethylamine chain, influencing its electronic and steric properties.
Properties
Molecular Formula |
C8H8Cl2FN |
|---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,12H2 |
InChI Key |
RLTAXKIWMZSNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Halogenated Phenylacetaldehyde or Phenylketone Precursors
Starting Materials: 3,5-dichlorobenzaldehyde or 3,5-dichloroacetophenone derivatives are commonly used as aromatic precursors. These compounds provide the dichlorophenyl moiety essential for the target molecule.
Halogenation and Functionalization:
- Halogenated ethanone intermediates such as 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone are synthesized via electrophilic substitution reactions involving halogenating agents (e.g., bromine, fuming sulfuric acid with nitric acid) under controlled temperature and solvent conditions.
- For example, bromination of 3,5-dichloroacetophenone in acetic acid at room temperature yields 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone with high yield (~81%).
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation | 3,5-Dichloroacetophenone + Br2 in Acetic Acid, RT | 2-Bromo-1-(3,5-dichlorophenyl)-1-ethanone (81% yield) |
| 2 | Fluorination/Amination | Nucleophilic substitution with 2-fluoroethylamine or fluorination reagents | Introduction of fluorinated ethanamine side chain |
| 3 | Reduction/Work-up | Hydrogenation with Pd/C or chemical reduction | Formation of 1-(3,5-dichlorophenyl)-2-fluoroethan-1-amine |
Alternative Methods and Intermediates
- Some patents describe preparation of trifluoroethanone derivatives substituted with dichlorophenyl groups, which serve as intermediates for further amination to yield fluorinated ethanamines.
- Reaction conditions such as temperature control (5–60 °C), use of fuming sulfuric acid, nitric acid for nitration, and fractional distillation for purification are critical for obtaining high-purity intermediates.
Data Table Summary of Key Synthetic Parameters
Research Discoveries and Insights
The presence of fluorine on the ethanamine side chain significantly influences the compound's biological activity by modulating lipophilicity and metabolic stability, as fluorine can affect enzyme binding and membrane permeability.
Dichlorophenyl substitution at positions 3 and 5 provides electronic and steric effects that can enhance binding affinity in pharmaceutical targets, making this compound a valuable intermediate.
The use of fuming sulfuric acid and nitric acid in nitration steps of related compounds demonstrates the importance of strong electrophilic conditions to introduce nitro groups, which can be further transformed into amines, highlighting potential synthetic pathways.
Fractional distillation under high vacuum (e.g., 0.07 mbar) using Vigreux columns is effective for purifying sensitive intermediates without decomposition.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- 3,5-Dichlorophenyl vs.
- Fluorine vs. Hydroxyl Substitution : The 2-fluoro group (target compound) increases metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation or sulfation .
Fluorinated Ethylamine Derivatives
Fluorine placement on the ethylamine chain modulates electronic effects and bioavailability:
Key Observations :
- Mono- vs. Di-Fluorination: Difluoro substitution (e.g., 2,2-F₂) increases LogP and membrane permeability but may reduce renal excretion due to higher hydrophobicity .
Pharmacokinetic and Metabolic Comparisons
Metabolic pathways for dichlorophenyl amines often involve hydroxylation, dehalogenation, or conjugation:
Key Observations :
- Dechlorination : The target compound’s 3,5-Cl₂ configuration may undergo slower CYP450-mediated dechlorination than 3,4-Cl₂ analogs, reducing reactive intermediate formation .
- Fluorine Impact: The 2-fluoro group likely minimizes oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Physicochemical Properties
Critical parameters influencing drug-likeness and environmental persistence:
Key Observations :
- Chain Length : Butanamine derivatives (e.g., 1-(3,5-Dichlorophenyl)butan-1-amine) exhibit lower solubility due to increased hydrophobicity .
- Fluorine vs. Hydrogen Bonding: The 2-fluoro group reduces basicity (pKa ~9.2) compared to non-fluorinated amines (pKa ~10.1), altering ionization under physiological conditions .
Biological Activity
1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a fluorinated ethylamine moiety, which contribute to its unique biological interactions. Its molecular formula is , with a molecular weight of approximately 204.10 g/mol. The presence of halogen substituents often enhances the lipophilicity and bioavailability of organic compounds.
The biological activity of 1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This modulation can influence neurotransmitter release and uptake, impacting physiological processes such as mood regulation and cognitive function .
In Vitro Studies
Research indicates that compounds similar to 1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related phenethylamine derivatives can inhibit cell growth at concentrations lower than 1 μM in human cervix carcinoma (HeLa) cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine | HeLa | < 1 |
| Related Phenethylamine Derivative | L1210 (Leukemia) | < 0.5 |
| Related Phenethylamine Derivative | FM3A (Carcinoma) | < 0.8 |
In Vivo Studies
In vivo studies have demonstrated that this compound may exhibit anti-inflammatory properties through its action on specific pathways involved in immune response modulation. For example, it has been suggested that it may inhibit the expression of pro-inflammatory cytokines in animal models of inflammation .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of various halogenated phenethylamines on tumor growth in mice. The results indicated that the dichlorophenyl derivative significantly reduced tumor size compared to control groups, suggesting its potential as an anticancer agent .
Case Study 2: Neurological Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential therapeutic applications in conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
